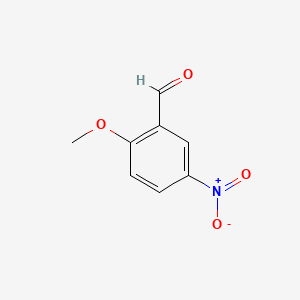

2-Methoxy-5-nitrobenzaldehyde

描述

Significance of Substituted Nitrobenzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted nitrobenzaldehydes are a class of compounds that hold considerable importance in the fields of organic synthesis and medicinal chemistry. Their derivatives are investigated for a range of biological activities, including antimicrobial and anticancer properties. In organic synthesis, they serve as crucial intermediates for creating more complex molecules. cymitquimica.com For instance, some nitrobenzaldehyde derivatives are used in the synthesis of antihypertensives and as photolabile protecting groups, which allow for the controlled release of bioactive molecules. The reactivity of these compounds makes them valuable starting materials for producing various pharmaceuticals and agrochemicals. cymitquimica.com Specifically, derivatives of 2-Methoxy-5-nitrobenzaldehyde have been explored for their potential as fluorescent probes for detecting nitric oxide, with applications in studying cancer immunotherapy. rsc.org

Current Research Landscape Pertaining to this compound

Current research on this compound highlights its role as a versatile building block in the synthesis of various organic compounds. It is frequently used as a precursor for creating more complex molecules, including those with potential pharmaceutical applications. ontosight.aicymitquimica.comevitachem.com One area of investigation involves its use in the synthesis of hydrazone derivatives, which have shown diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The compound is also utilized in the development of fluorescent probes. For example, it is a key starting material in the multi-step synthesis of fluorescent probes for detecting nitric oxide, which has potential applications in cancer immunotherapy studies. rsc.org Furthermore, this compound is employed in the synthesis of heterocyclic compounds like acridine (B1665455) derivatives and in the preparation of molecules for studying molecular self-assembly and hydrogen bonding interactions. acs.orgnih.govrsc.org Research has also documented its use in the synthesis of GFP (Green Fluorescent Protein) chromophore analogues. rsc.org

Positionality of Functional Groups and Their Influence on Reactivity Profiles

The chemical reactivity of this compound is significantly influenced by the electronic effects of its methoxy (B1213986) (-OCH3) and nitro (-NO2) functional groups. cymitquimica.com The nitro group, being strongly electron-withdrawing, decreases the electron density on the aromatic ring, making it more susceptible to nucleophilic attack. This enhances the electrophilicity of the aldehyde group.

Overview of Advanced Research Directions for this compound

Advanced research involving this compound is expanding into several promising areas. A significant direction is its application in medicinal chemistry as a foundational structure for synthesizing novel compounds with potential therapeutic properties. evitachem.comontosight.ai This includes the development of new anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai

Another key area of future research is in materials science and biotechnology, where it serves as a building block for specialized organic compounds. ontosight.ai Its derivatives are being explored for use in creating fluorescent probes for bioimaging and sensing applications. rsc.org Further investigations into its use in the synthesis of complex heterocyclic structures and for studying molecular self-assembly are also anticipated to yield new insights and applications. acs.orgnih.govrsc.org

Interactive Data Tables

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C8H7NO4 ontosight.ai |

| Appearance | Pale yellow crystalline solid ontosight.ai |

| Melting Point | Approx. 118-120°C ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform) ontosight.aicymitquimica.com |

| Odor | Characteristic aldehyde odor ontosight.ai |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.40 (s, 1H), 8.6 (d, 1H, J=3.6Hz), 8.40 (dd, 1H, J=3.6 Hz, 11.5 Hz), 7.63 (d, 1H, J=11.6 Hz), 4.07 (s, 3H) rsc.org |

| ¹³C NMR (400 MHz, CDCl₃) | 187.63, 165.68, 141.60, 130.75, 124.62, 124.54, 112.43, 56.852 rsc.org |

| FT-IR (neat, cm⁻¹) | 3081, 2984, 2948, 2850, 1678 (C=O), 1584, 1521, 1484, 1468, 1427, 1399, 1338, 1279, 1248, 1163, 1140, 1073, 1016, 940, 906, 831, 746, 634 academie-sciences.fr |

| Mass Spec (EIMS m/z) | 181 [M]⁺ (100.0), 180 [M–H]⁺ academie-sciences.fr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVSKFXYEWMHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067041 | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-02-8 | |

| Record name | 2-Methoxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-o-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 5 Nitrobenzaldehyde and Analogous Architectures

Conventional Synthetic Pathways to 2-Methoxy-5-nitrobenzaldehyde

Traditional methods for synthesizing this compound primarily rely on regioselective nitration and functional group transformations. These techniques are foundational in organic synthesis and have been widely used for the preparation of this and structurally similar compounds.

Regioselective Nitration of Methoxy-Substituted Benzaldehydes

The most direct and common method for the synthesis of this compound is the electrophilic nitration of 2-methoxybenzaldehyde (B41997). ontosight.ai This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The methoxy (B1213986) group (-OCH3) at the 2-position is an ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. The interplay of these electronic effects directs the incoming nitro group (-NO2) primarily to the 5-position, which is para to the methoxy group and meta to the aldehyde group, thus achieving regioselectivity. libretexts.org

Controlling the reaction conditions, such as temperature, is crucial to favor the desired isomer and minimize the formation of byproducts. For instance, maintaining a low temperature (e.g., 0–5°C) during the addition of the nitrating agent can enhance the regioselectivity of the reaction.

Table 1: Reagents and Conditions for Regioselective Nitration

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Key Outcome |

| 2-Methoxybenzaldehyde | Nitric Acid | Sulfuric Acid | 0-10°C | Favors formation of this compound |

| 3-Alkoxybenzaldehyde | Conc. Nitric Acid | Dichloromethane (B109758) | Ambient to 50°C | Synthesis of nitro-alkoxybenzaldehyde derivatives |

This table summarizes typical conditions for the regioselective nitration of methoxy-substituted benzaldehydes.

Functional Group Transformations for Aldehyde and Nitro Introduction

An alternative to direct nitration involves the strategic introduction of the aldehyde and nitro functionalities through a series of functional group transformations. This multi-step approach can offer better control over the final product's structure, especially when direct nitration might lead to a mixture of isomers that are difficult to separate.

One such pathway could involve starting with a precursor molecule that already contains either the methoxy and nitro groups or the methoxy and a group that can be converted to an aldehyde. For example, 2-methoxy-5-nitrotoluene can be oxidized to form this compound. Conversely, one could start with a compound like 2-methoxy-5-nitrobenzoic acid and reduce it to the corresponding alcohol, which is then oxidized to the aldehyde. ontosight.ai Another approach starts with p-nitroanisole, which is dissolved in methylene (B1212753) chloride and cooled, followed by the addition of titanium tetrachloride and dichloromethyl methyl ether to introduce the aldehyde group. prepchem.com

These methods, while potentially longer, can be advantageous for achieving high purity and avoiding the challenges associated with the separation of constitutional isomers.

Modern and Sustainable Synthetic Strategies

In recent years, the focus of chemical synthesis has shifted towards developing more efficient, safer, and environmentally friendly methods. This has led to the exploration of innovative techniques for the synthesis of this compound and its analogs.

Continuous Flow Synthesis Techniques Applied to Nitro-Benzaldehyde Derivatives

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds, offering significant advantages over traditional batch processes, particularly in terms of safety and scalability. researchgate.net Nitration reactions are often highly exothermic, and the use of flow reactors allows for superior heat and mass transfer, minimizing the risk of thermal runaways and improving reaction control. researchgate.net

In the context of nitro-benzaldehyde derivatives, continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control can lead to higher yields, improved selectivity, and reduced reaction times. For example, the nitration of benzaldehyde (B42025) has been successfully performed in a microreactor system, demonstrating the potential for safer and more efficient production. researchgate.net The synthesis of 2-isopropoxy-5-nitrobenzaldehyde, a related compound, has been achieved with high selectivity and productivity using a continuous flow reactor. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Nitration

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Safety | Higher risk of thermal runaway | Enhanced heat transfer, improved safety |

| Scalability | Challenging to scale up | Readily scalable |

| Control | Less precise control over parameters | Precise control of temperature, time |

| Efficiency | Potentially lower yields and selectivity | Often higher yields and selectivity |

This interactive table highlights the key advantages of continuous flow synthesis for nitration reactions.

Exploration of Green Chemistry Principles in Synthesis (e.g., solvent-free, catalytic methods)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.orgresearchgate.net In the synthesis of this compound, this can be achieved through several strategies.

Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a benign solvent, can significantly reduce waste and environmental impact. jocpr.com

Catalytic Methods: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. edu.krd Research into heterogeneous catalysts for nitration is ongoing, aiming to replace corrosive and hazardous strong acids like sulfuric acid. researchgate.net For instance, iron(III) nitrate (B79036) nonahydrate has been explored as a nitrating agent in mechanochemical synthesis, offering a more sustainable alternative. researchgate.net

The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. acs.orginnovareacademics.in These principles encourage, among other things, the use of renewable feedstocks, the design of energy-efficient processes, and the use of safer chemicals and solvents. researchgate.netedu.krd

Microwave-Assisted and Sonochemical Synthetic Approaches

Microwave-assisted organic synthesis has gained traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comarabjchem.org The synthesis of various heterocyclic compounds and Schiff bases derived from nitrobenzaldehydes has been successfully demonstrated using microwave irradiation. umt.edu.mynih.gov This technique offers a significant reduction in energy consumption and can often be performed under solvent-free conditions, aligning with the principles of green chemistry. jocpr.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. wikipedia.org The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. wikipedia.org The sonochemical synthesis of various organic compounds, including chromenes from nitrobenzaldehydes, has been reported, showcasing the potential of this technique for efficient and rapid synthesis. tandfonline.comcrimsonpublishers.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound and its analogs hinges on the meticulous control of reaction conditions. Factors such as the molar ratios of reactants, the choice of solvent, temperature, and pressure play a critical role in maximizing product yield and purity while minimizing the formation of unwanted byproducts.

Influence of Stoichiometry and Solvent Systems on Reaction Outcomes

The stoichiometry of reactants and the solvent system employed are fundamental parameters that significantly impact the course and efficiency of the synthesis of this compound and related compounds.

Research into the synthesis of analogous structures, such as N-methyl imines from aromatic aldehydes, demonstrates the profound effect of reactant ratios. In a study on the solvent-free imination of 2-nitrobenzaldehyde, varying the stoichiometry of methylamine (B109427) hydrochloride and sodium bicarbonate directly influenced the product yield. researchgate.net While an equimolar ratio of reactants resulted in a 56% yield, doubling the equivalents of the amine and base led to an improved yield, highlighting the importance of optimizing reactant concentrations. researchgate.net

The choice of solvent is equally critical. For the formylation of phenols, a reaction analogous to the synthesis of some benzaldehyde derivatives, the solvent choice can dictate reaction time and yield. For instance, using acetonitrile (B52724) as a solvent in the formylation of phenol (B47542) with paraformaldehyde and magnesium dichloride-triethylamine gave a 74% yield, whereas a switch to dichloromethane increased the yield to 89%, albeit with a longer reaction time. mdma.ch In the context of nitration, a key step in synthesizing many nitroaromatic compounds, the solvent can enhance regioselectivity. Acetic acid, for example, is noted to improve the regioselective nitration of 4-hydroxy-5-methoxybenzaldehyde. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to enhance the electrophilicity of the aldehyde group in reactions involving 2-Methoxy-4-nitrobenzaldehyde.

The following table summarizes findings on the influence of stoichiometry and solvent systems on the yield of related synthetic transformations.

| Reaction | Reactant(s) | Stoichiometry (Aldehyde:Reagent:Base) | Solvent | Yield (%) | Reference |

| Imination of 2-nitrobenzaldehyde | 2-nitrobenzaldehyde, CH₃NH₂·HCl, NaHCO₃ | 1:1:1 | Solvent-free | 56 | researchgate.net |

| Imination of 2-nitrobenzaldehyde | 2-nitrobenzaldehyde, CH₃NH₂·HCl, NaHCO₃ | 1:2:2 | Solvent-free | ~70 | researchgate.net |

| Formylation of Phenol | Phenol, Paraformaldehyde, MgCl₂-Et₃N | - | Acetonitrile | 74 | mdma.ch |

| Formylation of Phenol | Phenol, Paraformaldehyde, MgCl₂-Et₃N | - | Dichloromethane | 89 | mdma.ch |

| Allylation of 2-hydroxy-5-nitrobenzaldehyde | 2-hydroxy-5-nitrobenzaldehyde, Allyl bromide, K₂CO₃ | 1:1.3:2 | DMF | 98 | acs.org |

| Allylation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, Allyl bromide, K₂CO₃ | 1:1.3:2 | DMF | 88 | acs.org |

Temperature and Pressure Control in Specialized Synthesis

Temperature and pressure are critical parameters in the synthesis of this compound and its analogs, influencing reaction rates, selectivity, and the formation of byproducts.

Temperature control is paramount in exothermic reactions like nitration. The nitration of 2-methoxybenzaldehyde derivatives is typically conducted at low temperatures, between 0–5°C, to control the regioselectivity and prevent over-nitration. For instance, in the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, maintaining the temperature below 10°C is crucial to minimize the formation of di-nitrated byproducts. Similarly, the Vilsmeier-Haack formylation, a method to introduce a formyl group, often requires specific temperature management. The formylation of 3-formylbenzonitrile is carried out at low temperatures to avoid side reactions. In contrast, some reactions benefit from elevated temperatures. The synthesis of certain triazolidine (B1262331) derivatives, for example, shows that an increase in temperature to 80°C can significantly improve the yield and reduce reaction time. acs.org

Pressure is a less commonly varied parameter in standard laboratory syntheses of benzaldehydes but can be significant in specific industrial processes or specialized reactions. For example, the Gattermann-Koch reaction, which can be used for the synthesis of aromatic aldehydes, can be influenced by the pressure of carbon monoxide, with increased pressure potentially enhancing the yield. While specific data on the effect of pressure on the synthesis of this compound is scarce, the principles of reaction kinetics suggest that for gas-phase reactants, pressure modulation could be a tool for optimization.

The following table presents research findings on the effect of temperature on the yield of analogous synthetic reactions.

| Reaction | Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |

| Nitration of 2-methoxybenzaldehyde derivative | 3-Alkoxy-4-acetoxybenzaldehyde | Conc. HNO₃, H₂SO₄ | 25-50 | 74-86 | |

| Nitration of 4-fluoro-2-methoxyaniline (B49241) (flow) | N-(4-fluoro-2-methoxyphenyl)acetamide | HNO₃, H₂SO₄ | 20 | 94 | acs.org |

| Nitration of 4-fluoro-2-methoxyaniline (flow) | N-(4-fluoro-2-methoxyphenyl)acetamide | HNO₃, H₂SO₄ | 70 | 98 | acs.org |

| Nitration of 4-fluoro-2-methoxyaniline (flow) | N-(4-fluoro-2-methoxyphenyl)acetamide | HNO₃, H₂SO₄ | 80 | >99 | acs.org |

| Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | LiOH, Thiophenol | 130 | 88.9 | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 2-methoxy-5-nitrobenzaldehyde is a key site of chemical reactivity. Its behavior is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a polarized carbon-oxygen double bond makes the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes. byjus.com The electrophilic carbonyl carbon is attacked by an electron-rich nucleophile, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com

With Organometallic Reagents: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles due to their carbanionic character. libretexts.orgyoutube.com They readily attack the carbonyl carbon of this compound. The initial reaction forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.orglibretexts.org The reaction is effectively irreversible as a carbanion is a very poor leaving group. libretexts.org

Table 1: Nucleophilic Addition of Organometallic Reagents

| Reactant | Reagent | Intermediate | Final Product | Product Type |

|---|---|---|---|---|

| This compound | 1. R-MgX (Grignard Reagent) in Ether | Magnesium Alkoxide | 1-(2-Methoxy-5-nitrophenyl)-alkanol | Secondary Alcohol |

With Hydrazides: this compound reacts with hydrazides in condensation reactions to form N-acylhydrazones. These reactions typically involve the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde. The reaction is often catalyzed by a small amount of acid. beilstein-journals.org For instance, condensation with 3,4,5-trimethoxybenzoic acid hydrazide in ethanol with a catalytic amount of HCl yields the corresponding hydrazone. beilstein-journals.orgnih.gov Similarly, reaction with phenylhydrazine produces 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone. researchgate.net

The reaction between an aldehyde and a primary amine (R-NH₂) produces an imine, commonly known as a Schiff base. byjus.comnih.gov This condensation reaction is a reversible process that involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The mechanism proceeds through a carbinolamine intermediate. nih.gov The formation of Schiff bases from 2-hydroxy-5-nitrobenzaldehyde and various aromatic amines has been documented, often requiring an acid catalyst like acetic acid to accelerate the reaction and achieve good yields. researchgate.net

Table 2: Schiff Base Formation

| Reactant | Reagent | Catalyst | Product | Product Type |

|---|

The aldehyde functionality can be readily reduced to either a primary alcohol or an amine.

Reduction to Benzyl Alcohols: Aldehydes are reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.inyoutube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. The reaction of m-nitrobenzoic acid with lithium aluminum hydride results in the corresponding m-nitrobenzyl alcohol, indicating the nitro group is stable to this reagent. youtube.com

Reduction to Benzyl Amines: The conversion of an aldehyde to an amine is achieved through a process called reductive amination. This reaction first involves the formation of an imine (Schiff base) by reacting the aldehyde with an amine. acs.org The intermediate imine is then reduced in situ to the corresponding amine. A common laboratory procedure involves reacting the aldehyde and a primary amine in methanol, followed by the portion-wise addition of sodium borohydride to reduce the newly formed C=N double bond. acs.orgacs.org

Table 3: Reduction of the Aldehyde Functionality

| Desired Product | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Primary Alcohol | NaBH₄ or LiAlH₄, followed by H₂O workup | Alkoxide | (2-Methoxy-5-nitrophenyl)methanol |

Transformations Involving the Nitro Group

The selective reduction of an aromatic nitro group to an amine in the presence of other reducible functional groups, like an aldehyde, is a crucial synthetic transformation. While powerful reducing agents like LiAlH₄ will reduce the aldehyde, other methods can target the nitro group with high chemoselectivity.

Several reagents are known for this purpose:

Sodium Sulfide (Na₂S): This reagent can selectively reduce one nitro group in the presence of others and is generally not reactive towards aliphatic nitro groups. commonorganicchemistry.com

Iron (Fe) or Zinc (Zn) in Acidic Media: The use of metals like iron or zinc in acetic acid provides a mild method for reducing nitro groups to amines while preserving other functionalities. commonorganicchemistry.com

Catalytic Systems: A nickel-catalyzed system using Ni(acac)₂ and polymethylhydrosiloxane (PMHS) has been shown to be excellent for the chemoselective reduction of nitro compounds to primary amines, tolerating sensitive groups like aldehydes. rsc.org Similarly, iron(III) catalysts with a silane have also been used for chemoselective nitro reduction. researchgate.net

Table 4: Selective Reduction of the Nitro Group

| Reagent/System | Conditions | Product | Advantage |

|---|---|---|---|

| Fe / Acetic Acid | Mild acidic conditions | 2-Methoxy-5-aminobenzaldehyde | Preserves aldehyde group |

| Zn / Acetic Acid | Mild acidic conditions | 2-Methoxy-5-aminobenzaldehyde | Preserves aldehyde group |

| Na₂S | Aqueous or alcoholic solution | 2-Methoxy-5-aminobenzaldehyde | Can offer selectivity in polynitro compounds |

The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the mesomeric or resonance effect (-M). askfilo.com This strong electron-withdrawing nature has a profound impact on the reactivity of this compound.

Activation of the Aldehyde Group: The nitro group withdraws electron density from the entire molecule, including the carbonyl group of the aldehyde. allen.instudy.com This withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic. askfilo.comaskfilo.com As a result, the aldehyde becomes more susceptible to nucleophilic attack. study.comaskfilo.com Therefore, this compound is expected to be more reactive towards nucleophilic addition reactions compared to benzaldehyde (B42025) or methoxybenzaldehyde. learncbse.in The electron-donating methoxy (B1213986) group (—OCH₃) has an opposing (+M) effect, but the strong deactivating nature of the nitro group is generally dominant in influencing the carbonyl's electrophilicity. askfilo.com

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. By pulling electron density from the ring, it makes the ring less nucleophilic and thus less reactive to electrophiles.

Modifications of the Methoxy Group

The methoxy group in this compound is a key functional group that can be modified to produce a variety of derivatives. One of the most important modifications is its demethylation to yield the corresponding phenolic compound.

Demethylation Reactions to Yield Phenolic Derivatives

The conversion of the methoxy group to a hydroxyl group is a synthetically useful transformation, yielding 2-hydroxy-5-nitrobenzaldehyde. This phenolic derivative can serve as a precursor for the synthesis of various other compounds. Several reagents are commonly employed for the demethylation of aryl methyl ethers, with boron tribromide (BBr₃) and aluminum chloride (AlCl₃) being prominent examples.

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that readily cleaves aryl methyl ethers. chem-station.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of methyl bromide and a boron-containing intermediate, which upon hydrolysis yields the desired phenol (B47542). chem-station.comcommonorganicchemistry.com While specific studies on the demethylation of this compound using BBr₃ are not widely documented in the readily available literature, the general procedure involves dissolving the substrate in a dry solvent like dichloromethane (B109758) and adding BBr₃ at a low temperature (e.g., 0 °C or -78 °C), followed by gradual warming to room temperature. commonorganicchemistry.comorgsyn.org

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is another effective Lewis acid for the demethylation of aryl methyl ethers. chem-station.com The reaction mechanism is similar to that of BBr₃, involving the formation of an aluminum complex. In some cases, the presence of an ortho-directing group can facilitate this reaction. For instance, the demethylation of 2,5-dimethoxybenzaldehyde to 2-hydroxy-5-methoxybenzaldehyde has been successfully achieved using AlCl₃ in dichloromethane. This suggests that the presence of the aldehyde group ortho to the methoxy group in this compound could influence the reaction's feasibility and conditions.

The successful synthesis of 2-hydroxy-5-nitrobenzaldehyde is a crucial step for creating various derivatives. For example, it is a precursor for the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, which has shown antimicrobial activity. oatext.com

Cycloaddition and Heterocycle-Forming Reactions

The aldehyde functional group in this compound is a versatile handle for participating in various cycloaddition and heterocycle-forming reactions, leading to the synthesis of complex molecular architectures.

Synthesis of Imidazole and Benzothiophene Derivatives

Imidazole Derivatives: The van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldehydes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde with a primary amine to form an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction to afford the imidazole ring. wikipedia.orgtsijournals.com While specific examples utilizing this compound in the van Leusen synthesis are not extensively reported, its nature as an aromatic aldehyde makes it a suitable substrate for this transformation. The general mechanism involves the in-situ formation of an imine from this compound and an appropriate amine, followed by the reaction with TosMIC. organic-chemistry.orgwikipedia.org

Benzothiophene Derivatives: The synthesis of benzothiophenes often involves the construction of the thiophene ring fused to a benzene ring. While direct synthesis from this compound is not a common route, derivatives of this compound could potentially be used in multi-step syntheses. For instance, reactions involving the condensation of ortho-haloaryl aldehydes with sulfur-containing reagents are known to produce benzothiophenes. organic-chemistry.orgresearchgate.net

Formation of Oxazepine and Diazepine Heterocycles

Oxazepine Derivatives: 1,3-Oxazepines are seven-membered heterocyclic compounds that can be synthesized from aromatic aldehydes. A common method involves the reaction of a Schiff base, derived from an aromatic aldehyde, with an anhydride such as maleic or phthalic anhydride. scirp.orgepa.gov The first step is the formation of a Schiff base by the condensation of this compound with a suitable primary amine. This imine then undergoes a [5+2] cycloaddition reaction with the anhydride to form the oxazepine ring. researchgate.net The reaction is often carried out under thermal or microwave conditions.

Diazepine Derivatives: 1,5-Benzodiazepines are another important class of seven-membered heterocycles. They are typically synthesized through the condensation reaction of an o-phenylenediamine with two equivalents of a ketone or an α,β-unsaturated carbonyl compound. nih.govijtsrd.com A plausible route to benzodiazepine derivatives from this compound would involve its reaction with o-phenylenediamine. The reaction likely proceeds through the formation of a di-imine intermediate, which then undergoes an intramolecular cyclization to form the diazepine ring. researchgate.net The reaction is often catalyzed by acids. ijtsrd.com

Advanced Mechanistic Elucidations

Understanding the reaction mechanisms of this compound is crucial for optimizing existing synthetic routes and designing new transformations.

Kinetic Studies of Key Reaction Pathways

A kinetic study of the acetalization of nitrobenzaldehyde isomers has shown that the ortho-nitrobenzaldehyde is slightly less reactive than the meta-isomer due to steric hindrance. psu.edu This suggests that the ortho-methoxy group in this compound could also sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby affecting the reaction kinetics.

Further kinetic studies on reactions such as imine formation, cycloadditions, and nucleophilic aromatic substitution involving this compound would be beneficial for a more comprehensive understanding of its chemical reactivity.

Role of Intermolecular Interactions in Reaction Dynamics

The reaction dynamics of this compound are significantly influenced by intermolecular interactions, which can govern the rate, mechanism, and outcome of a chemical transformation. These non-covalent forces, such as hydrogen bonding and van der Waals forces, play a crucial role in the stabilization of reactants, transition states, and products, particularly in the condensed phase and solid state.

Detailed research into analogous systems, such as other substituted benzaldehydes, provides a framework for understanding the potential impact of these interactions on the reactivity of this compound. The presence of a methoxy group, a nitro group, and an aldehyde functionality in the molecule allows for a variety of intermolecular interactions that can be exploited to control its chemical reactivity.

In reactions such as Schiff base formation and Knoevenagel condensations, the polarity of the solvent can have a profound effect on the reaction kinetics. desy.de Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the formation of Schiff bases from 2-hydroxy-5-nitrobenzaldehyde, a close analog, the presence of a polar solvent can facilitate the tautomeric equilibrium between the enol-imine and keto-amine forms, which can influence the reaction pathway. wseas.com

Hydrogen bonding is another critical intermolecular interaction that can direct reaction dynamics. In the solid-state Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile, intermolecular O-H···O hydrogen bonds have been shown to stabilize the reaction intermediate, thereby influencing the reaction kinetics. desy.de Given that this compound can act as a hydrogen bond acceptor via its oxygen atoms, it is plausible that similar interactions could play a significant role in its solid-state reactions.

Computational studies on the formation of Schiff bases have highlighted the importance of intermolecular interactions in the reaction mechanism. These studies often reveal the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the transition state and guide the reactants along a specific reaction coordinate. While specific computational studies on this compound are not extensively available, the principles derived from similar systems are applicable.

The following table summarizes the expected influence of different types of intermolecular interactions on the reaction dynamics of this compound, based on studies of related compounds.

| Intermolecular Interaction | Expected Effect on Reaction Dynamics | Reaction Type Example |

| Solvent Polarity | Acceleration of reactions with polar transition states. | Schiff Base Formation |

| Hydrogen Bonding | Stabilization of reactants, intermediates, or transition states, potentially altering reaction rates and selectivity. | Knoevenagel Condensation |

| Van der Waals Forces | Influence on crystal packing in solid-state reactions, affecting reactant proximity and orientation. | Solid-State Polymerization |

Kinetic studies on the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid have demonstrated a pseudo-first-order kinetic model, underscoring the influence of the reaction conditions on the rate. sciforum.net Similar kinetic behavior would be anticipated in analogous reactions involving this compound, where intermolecular interactions with the catalyst and solvent would be paramount.

Advanced Spectroscopic and Diffraction Based Characterization

Comprehensive Spectroscopic Analyses

Spectroscopic analysis provides a non-destructive means to probe the molecular structure of 2-Methoxy-5-nitrobenzaldehyde, offering insights into its constituent atoms' connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound provides information about the number, environment, and connectivity of hydrogen atoms. The aromatic region typically displays signals for the three protons on the benzene ring. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group (-OCH₃) protons will also produce a characteristic singlet, typically in the range of 3.9-4.1 ppm. The aromatic protons will show a distinct splitting pattern based on their positions relative to the substituents.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing furthest downfield (typically >185 ppm). The aromatic carbons show signals in the approximate range of 110-160 ppm, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy carbon provides a signal around 56 ppm.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments. A COSY spectrum would show correlations between adjacent aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity across multiple bonds, for instance, showing a correlation between the methoxy protons and the aromatic carbon to which the group is attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~10.3 | ~188.0 |

| Methoxy (OCH₃) | ~4.0 | ~56.5 |

| Aromatic C-H | 7.0 - 8.5 | 110.0 - 145.0 |

| Aromatic C-O | N/A | ~159.0 |

| Aromatic C-CHO | N/A | ~125.0 |

| Aromatic C-NO₂ | N/A | ~141.0 |

| Aromatic C | N/A | 115.0 - 130.0 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is prominent, typically appearing around 1700-1715 cm⁻¹. The presence of the nitro group (-NO₂) is confirmed by two strong bands: one for the asymmetric stretch (around 1515-1560 cm⁻¹) and another for the symmetric stretch (around 1345-1385 cm⁻¹). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group gives rise to bands in the 1250-1300 cm⁻¹ region. niscpr.res.in

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. sapub.org It is particularly sensitive to non-polar bonds. sapub.org For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. niscpr.res.in The ring breathing mode of the substituted benzene is also a characteristic Raman band. niscpr.res.in

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1715 |

| Aldehyde (-CHO) | C-H Stretch | 2810 - 2850, 2710 - 2750 |

| Nitro (-NO₂) | Asymmetric Stretch | 1515 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-O Stretch | 1250 - 1300 |

Electronic Spectroscopy: UV-Vis for Absorption Characteristics and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The spectrum of nitrobenzaldehyde isomers is characterized by distinct absorption bands. researchgate.net For this compound, one can expect:

A weak band around 350 nm, attributed to the n→π* transition involving the lone pair electrons on the oxygen atoms of the aldehyde and nitro groups. researchgate.net

An intermediate intensity band peaking near 300 nm, which is dominated by π→π* excitations within the benzene ring. researchgate.net

A strong absorption band around 250 nm, ascribed to π→π* transitions that involve the nitro group and the benzene ring. researchgate.net

The methoxy group, acting as an auxochrome, may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted nitrobenzaldehyde.

Mass Spectrometry (MS) (e.g., HRMS, fragmentation analysis) for Molecular Mass and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass. For this compound (C₈H₇NO₄), the calculated exact mass is 181.0375 Da. nih.gov This precise mass measurement confirms the elemental formula of the compound.

Fragmentation Analysis : In electron impact (EI) mass spectrometry, the molecular ion (M⁺˙) undergoes fragmentation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion at [M-1]⁺, or the loss of the entire formyl radical (-CHO) to give an [M-29]⁺ peak. libretexts.org For this compound, other expected fragmentations could involve the loss of the nitro group (-NO₂) or methoxy group (-OCH₃). core.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | C₈H₈NO₄⁺ | 182.0448 | Protonated Molecule |

| [M+Na]⁺ | C₈H₇NO₄Na⁺ | 204.0267 | Sodium Adduct |

| [M-H]⁺ | C₈H₆NO₄⁺ | 180.0302 | Loss of Hydrogen atom |

| [M-CHO]⁺ | C₇H₆NO₃⁺ | 152.0342 | Loss of Formyl radical |

| [M-NO₂]⁺ | C₈H₇O₂⁺ | 135.0441 | Loss of Nitro group |

Data based on predicted values. uni.lu

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This technique allows for the unambiguous determination of the molecule's conformation in the solid state, including the planarity of the benzene ring and the orientation of the aldehyde, methoxy, and nitro substituents relative to the ring. Such studies would also reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the packing of molecules in the crystal lattice. While specific crystallographic data for this exact compound is not widely published, analysis of similar structures like 2-Hydroxy-5-nitrobenzaldehyde shows an essentially planar molecule with extensive intermolecular interactions stabilizing the crystal structure. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the availability of its single-crystal X-ray diffraction data. Despite a thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a publically available crystal structure for this compound could not be located.

The determination of a crystal structure is a prerequisite for a detailed and accurate description of the three-dimensional arrangement of molecules in the solid state. Such a study would reveal the specific intermolecular forces that govern the crystal packing, including the geometry and distances of any hydrogen bonds and π-π stacking interactions.

In the absence of this primary crystallographic data, a scientifically rigorous analysis of the specific intermolecular interactions for this compound cannot be performed. While related molecules may exhibit certain types of interactions, direct extrapolation of these features to the target compound without experimental verification would be speculative. For instance, studies on structurally similar nitroaromatic compounds often reveal C—H···O hydrogen bonds and π-π stacking of the aromatic rings, but the precise nature of these interactions is highly dependent on the specific substituents and their arrangement on the benzene ring.

Therefore, the detailed research findings and data tables concerning hydrogen bonding and π-π stacking for this compound cannot be generated as requested due to the unavailability of the necessary experimental crystallographic information in the public domain.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for exploring the intricacies of molecular systems. For 2-Methoxy-5-nitrobenzaldehyde, these approaches elucidate its geometry, electronic behavior, and potential for chemical interaction.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound arxiv.org. Geometry optimization is a key application of DFT, where the molecule's lowest energy conformation is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found google.comcnr.it. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in determining optimized geometries researchgate.net.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | O-C-H (aldehyde) | ~120° |

| Bond Angle | C-C-N (nitro) | ~119° |

| Bond Angle | O-N-O (nitro) | ~124° |

Note: The values in this table are representative and based on DFT calculations performed on structurally similar nitro- and methoxy-substituted benzaldehydes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity researchgate.net. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Localization |

|---|---|---|

| HOMO | ~ -6.5 eV | Benzene Ring, Methoxy (B1213986) Group |

| LUMO | ~ -2.5 eV | Nitro Group, Aldehyde Group |

| Energy Gap (ΔE) | ~ 4.0 eV | - |

Note: Energy values are illustrative, based on DFT calculations for analogous aromatic nitro compounds.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping regions of varying electrostatic potential onto the electron density surface wolfram.com. This analysis is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack researchgate.net. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles, while green areas represent neutral potential researchgate.net.

For this compound, the MEP surface is expected to show significant negative potential localized around the highly electronegative oxygen atoms of the carbonyl and nitro groups iucr.org. These regions are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the aldehyde proton and those on the aromatic ring, would exhibit positive potential, marking them as sites for potential nucleophilic interaction.

Advanced Computational Characterization

Further computational methods provide a deeper characterization of the molecule's spectroscopic signatures, allowing for direct comparison with experimental data.

Theoretical vibrational analysis using DFT is a powerful tool for assigning the modes observed in experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be predicted mdpi.com. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors.

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, asymmetric and symmetric stretching of the NO2 group, C-O stretching of the methoxy group, and various C-H and C-C vibrations within the aromatic ring. Computational studies on similar molecules like 2-methoxybenzaldehyde (B41997) have shown excellent agreement between calculated and experimental spectra, allowing for confident vibrational assignments mdpi.comnih.gov.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (Calculated) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Strong |

| C-H Stretch (Aldehyde) | 2900-2800 | Medium | Medium |

| C=O Stretch (Aldehyde) | 1710-1680 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Strong | Strong |

| NO₂ Asymmetric Stretch | 1550-1520 | Very Strong | Medium |

| NO₂ Symmetric Stretch | 1360-1330 | Very Strong | Strong |

| C-O Stretch (Methoxy) | 1270-1240 | Strong | Medium |

Note: Frequencies are based on DFT calculations performed on analogous substituted benzaldehydes.

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations provide theoretical spectra that are invaluable for assigning peaks in experimental NMR data and confirming molecular structures. The calculations are typically performed on the DFT-optimized geometry of the molecule.

For this compound, the chemical shifts are influenced by the electronic effects of the three substituents. The electron-withdrawing aldehyde and nitro groups are expected to deshield nearby protons and carbons, shifting their signals downfield (to higher ppm). The electron-donating methoxy group will have a shielding effect, particularly on the ortho and para positions, shifting their signals upfield (to lower ppm). The aldehyde proton is expected to have the most downfield shift among the protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | CHO | ~10.4 |

| ¹H | H-3 | ~8.5 |

| ¹H | H-4 | ~8.3 |

| ¹H | H-6 | ~7.4 |

| ¹H | OCH₃ | ~4.0 |

| ¹³C | CHO | ~189.0 |

| ¹³C | C-1 | ~126.0 |

| ¹³C | C-2 | ~163.0 |

| ¹³C | C-3 | ~115.0 |

| ¹³C | C-4 | ~128.0 |

| ¹³C | C-5 | ~142.0 |

| ¹³C | C-6 | ~129.0 |

| ¹³C | OCH₃ | ~56.5 |

Note: Chemical shifts are illustrative predictions based on the known electronic effects of the substituents on an aromatic ring and data from similar compounds.

Intermolecular Interaction and Solid-State Studies

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Non-Covalent Interactions

Hirshfeld surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. crystalexplorer.netscirp.org This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of non-covalent interactions that govern the molecular packing. acs.org The Hirshfeld surface is decorated with properties like dnorm, a normalized contact distance, which uses a red-white-blue color scheme to highlight regions of intermolecular contact. Red areas indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals limit, and blue areas signify longer contacts (weaker interactions). mdpi.com

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, a study on the closely related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, provides valuable insight into the expected interactions. nih.govirb.hr For this analog, the analysis revealed that the most significant contributions to the crystal packing are from O···H/H···O interactions, accounting for nearly half of all contacts. nih.gov This indicates a prevalence of hydrogen bonding.

Complementing the 3D Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of all intermolecular contacts on the surface. rsc.orgrsc.org These plots display the frequency of different combinations of de (distance from the surface to the nearest external atom) and di (distance from the surface to the nearest internal atom). mdpi.com The distinct shapes and patterns in these plots are characteristic of specific interaction types, such as hydrogen bonds or H···H contacts. scirp.org

For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the 2D fingerprint plot confirmed that O···H contacts are the most abundant. nih.gov A similar analysis on 4-allyl-2-methoxy-6-nitrophenol, another related structure, also showed that H···H and O···H/H···O interactions were the most dominant, collectively accounting for over 77% of the surface contacts. iucr.org Based on these analyses of analogous structures, it is highly probable that the crystal packing of this compound is also dominated by O···H, H···H, and C···H interactions involving the methoxy, nitro, and aldehyde groups.

Table 1: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for Structurally Related Compounds

| Interaction Type | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde nih.gov | 4-allyl-2-methoxy-6-nitrophenol iucr.org |

|---|---|---|

| O···H/H···O | 47.3% | 37.7% |

| H···H | - | 39.6% |

| C···H/H···C | - | 12.5% |

| C···C | - | 4.0% |

Note: Data for this compound is not available. This table is illustrative of expected interactions based on similar compounds.

Analysis of Void Volumes in Crystal Structures

The analysis of void volumes within a crystal structure is a computational technique used to identify and quantify the unoccupied space in the crystal lattice. acs.orgwikipedia.org This empty space is not merely a void but plays a crucial role in the physical properties and stability of the crystal, including its density, compressibility, and potential to include solvent molecules. platonsoft.nlacs.org Programs like CrystalExplorer can calculate these voids by generating isosurfaces of promolecule electron density, effectively mapping the empty cavities within the packed structure. nih.govresearchgate.net

The calculation of void space involves partitioning the unit cell volume into regions occupied by atoms (the network volume) and the remaining unoccupied void space. acs.orged.ac.uk This is often achieved using a Monte Carlo algorithm where random points are sampled within the unit cell to determine if they fall within the van der Waals radius of any atom. acs.orged.ac.uk The ratio of points in empty space to the total number of points gives the percentage of void volume.

This analysis is particularly important for understanding the efficiency of molecular packing. A lower void volume generally corresponds to more efficient packing and potentially greater crystal stability. Furthermore, the size, shape, and distribution of these voids can influence the material's response to external stimuli like high pressure, as the void space is typically more compressible than the network of intermolecular contacts. acs.org While specific void volume data for this compound has not been reported in the provided sources, this analytical method remains a key tool in theoretical solid-state chemistry for a comprehensive understanding of its crystal structure.

Reaction Mechanism Modeling and Reactivity Prediction

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions at a molecular level. nih.govacs.org By calculating the potential energy surface (PES) for a given reaction, researchers can identify key stationary points, including reactants, products, and, most critically, transition states. fiveable.meacs.org A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is nearly impossible to observe experimentally. mit.edufossee.in

The identification of a transition state is crucial as its energy relative to the reactants determines the activation energy, which governs the reaction rate according to Transition State Theory. fiveable.mefossee.in Computational methods, such as Density Functional Theory (DFT), are employed to locate these transition states, which are characterized as first-order saddle points on the PES. fiveable.megithub.io Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the minimum energy path connecting the transition state to the corresponding reactants and products, thus confirming the proposed reaction mechanism. acs.orgfossee.in

While these computational tools are widely applied to understand reaction mechanisms across organic chemistry, specific studies modeling the reaction pathways and transition states for reactions involving this compound were not found in the search results. However, the principles have been successfully applied to other ortho-substituted nitroaromatics, such as in studies of the intramolecular excited-state hydrogen transfer in o-nitrobenzaldehyde, demonstrating the power of these methods to unravel complex, multi-step photochemical processes. researchgate.net

Assessment of Electronic Interplay Between Substituents (Nitro, Methoxy) on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its two substituents: the methoxy (-OCH₃) group and the nitro (-NO₂) group. These groups exert opposing electronic effects, creating a "push-pull" system that modulates the electron density distribution across the aromatic ring and, most importantly, at the aldehyde's carbonyl carbon. beilstein-journals.org

The nitro group is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a strong negative resonance effect (-R or -M). study.comquora.com It actively pulls electron density from the benzene ring, making the ring electron-deficient. This withdrawal of electron density extends to the aldehyde group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. study.comlearncbse.in

Conversely, the methoxy group is an electron-donating group. While it has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, its potent positive resonance effect (+R or +M), where the oxygen's lone pairs are delocalized into the ring, is dominant. This effect pushes electron density into the benzene ring.

Table 2: Summary of Substituent Electronic Effects and Predicted Impact on Aldehyde Reactivity

| Substituent Group | Inductive Effect | Resonance Effect | Net Effect on Ring | Predicted Impact on Carbonyl Carbon's Electrophilicity |

|---|---|---|---|---|

| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strong deactivation | Strong Increase |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Net activation | Moderate Decrease |

Applications of 2 Methoxy 5 Nitrobenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block in Multi-Step Syntheses

2-Methoxy-5-nitrobenzaldehyde is recognized as a versatile building block in organic synthesis due to the distinct reactivity of its functional groups. nih.gov The aldehyde group readily participates in condensation, oxidation, reduction, and nucleophilic addition reactions, allowing for chain elongation and the introduction of diverse structural motifs. trine.edursc.org Simultaneously, the nitro group can be readily reduced to an amino group, which can then be transformed into a wide array of other functionalities or used to construct nitrogen-containing rings. nih.gov The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the aromatic ring. This trifunctional nature allows for a programmed, stepwise modification of the molecule, making it a strategic component in complex, multi-step synthetic sequences. trine.eduprinceton.edu

The utility of nitro compounds as key intermediates is well-established, offering diverse reactivity for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility is fundamental to its role in building complex molecular frameworks relevant to pharmaceuticals and other specialized chemical industries.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Structure/Functionality |

|---|---|---|---|

| Aldehyde (-CHO) | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Aldehyde (-CHO) | Wittig Reaction | Phosphonium Ylide | Alkene |

| Aldehyde (-CHO) | Condensation | Active Methylene (B1212753) Compound (e.g., malononitrile) | C=C double bond formation |

| Nitro (-NO₂) | Reduction | Reducing Agent (e.g., SnCl₂, H₂) | Amine (-NH₂) |

Precursor for Complex Heterocyclic Systems

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. acs.org

This compound is a valuable precursor for synthesizing a variety of heterocyclic systems.

Nitrogen-Containing Heterocycles: The aldehyde function can react with binucleophiles to form heterocyclic rings. For instance, condensation with o-phenylenediamine derivatives can yield benzimidazoles, a common structure in bioactive compounds. mdpi.com Furthermore, reduction of the nitro group to an amine provides a nucleophilic site that can be used for subsequent cyclization reactions, leading to the formation of heterocycles like quinolines or benzodiazepines, depending on the reaction partners.

Sulfur- and Oxygen-Containing Heterocycles: The reactivity of the aldehyde group allows for its incorporation into syntheses targeting sulfur and oxygen heterocycles. nih.govscilit.com For example, it can participate in reactions to form benzoxazoles or be a component in multi-step pathways to generate thiophene-fused systems. nih.gov The versatility of aromatic aldehydes in such cyclization reactions is a cornerstone of heterocyclic chemistry. acs.org

Intermediate in Pharmaceutical and Agrochemical Development

Substituted nitroaromatic compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The unique combination of functional groups in this compound allows it to serve as a scaffold for building molecules with desired biological activities.

The molecular framework of this compound serves as a foundational scaffold for developing more complex bioactive molecules. eurekaselect.com The term "scaffold" refers to a core chemical structure upon which various modifications can be made to create a library of related compounds for biological screening. The presence of three distinct functional points on the molecule allows for combinatorial derivatization, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the synthesis of 1,2-disubstituted benzimidazoles, known for their potential as α-glucosidase inhibitors, often starts from the reaction of an o-phenylenediamine with an aromatic aldehyde. mdpi.com

In the field of oncology, protein kinases are critical targets for therapeutic intervention. TTK protein kinase (also known as Mps1) has been identified as a key regulator of the mitotic checkpoint and a tractable target for cancer treatment. nih.gov The development of small molecule inhibitors against TTK is an active area of research.

The synthesis of such inhibitors often involves the construction of complex heterocyclic cores, such as indazoles or pyrrolopyrimidines. nih.gov While specific synthesis routes for TTK inhibitors starting directly from this compound are not prominently detailed in the literature, the general class of substituted aromatic aldehydes is fundamental to creating the necessary molecular complexity. The functional handles on this compound make it a plausible intermediate for building the substituted phenyl and heterocyclic moieties that are often crucial for binding to the kinase active site.

Material Science Applications

While the primary applications of this compound are in synthetic organic chemistry, its structural motifs are relevant to material science. Aromatic aldehydes are precursors in the synthesis of dyes, polymers, and specialized optical materials.

Notably, a structurally related compound, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, is used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors. fishersci.comchemdad.com Spiropyrans are a class of photochromic molecules that can switch between two different forms in response to light, making them useful for optical data storage and molecular switches. Although this application is for a different isomer, it highlights the potential of the nitro- and methoxy-substituted benzaldehyde (B42025) framework in the design of functional materials.

Incorporation into Polymer Architectures for Performance Enhancement

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research detailing the incorporation of this compound into polymer architectures for the express purpose of performance enhancement. While the functional groups present in this compound, namely the aldehyde and nitro groups, suggest theoretical potential for its use in polymer synthesis and modification, no concrete examples or dedicated studies have been identified in the public domain.

Established methodologies for polymer modification, such as "grafting to," "grafting from," and "grafting through," provide versatile routes to alter the physicochemical properties of polymers. These techniques involve the covalent bonding of molecules to a polymer backbone, thereby introducing new functionalities and potentially enhancing performance characteristics like thermal stability, mechanical strength, or chemical resistance.

The aldehyde moiety of this compound could, in principle, participate in condensation polymerization reactions or be utilized for post-polymerization modification of polymers bearing appropriate reactive groups. Similarly, the nitro group could be chemically transformed, for instance, by reduction to an amino group, to introduce a new reactive site for subsequent grafting or cross-linking reactions.

However, without dedicated research to explore these possibilities, any discussion regarding the specific impact of incorporating this compound on the performance of polymer architectures remains speculative. Therefore, this area represents a potential field for future investigation within polymer chemistry.

Precursor for Functional Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of functional dyes and pigments, particularly in the formation of azo dyes and anthraquinone-based colorants. The electronic properties conferred by the methoxy and nitro substituents on the benzaldehyde ring are instrumental in defining the color and photophysical characteristics of the resulting dye molecules.

While direct synthetic routes to azo dyes commencing from this compound are not extensively documented, the closely related compound, 2-methoxy-5-nitroaniline, is a well-established starting material for the synthesis of monoazo disperse dyes. The synthetic pathway typically involves the diazotization of 2-methoxy-5-nitroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to yield a reactive diazonium salt. Subsequent coupling of this intermediate with various aromatic compounds, such as naphthols or aromatic amines, affords a diverse palette of azo dyes. The final color of these dyes is contingent upon the chemical nature of the coupling agent employed.

The absorption maxima (λmax) of these dyes, a key determinant of their color, are influenced by the electronic interplay between the substituents on both the diazonium and the coupling components. The electron-donating methoxy group and the strongly electron-withdrawing nitro group within the 2-methoxy-5-nitrophenyl moiety are pivotal in modulating the electronic transitions and, consequently, the observed color.

Furthermore, this compound is a precursor to anthraquinone dyes. A notable example is its use in the synthesis of 2-methoxy-5-nitro-9,10-anthraquinone. Dyes based on the anthraquinone scaffold are renowned for their high stability and are employed in a wide array of applications, from textile dyeing to the formulation of high-performance pigments. The synthesis of substituted anthraquinones like 2-methoxy-5-nitro-9,10-anthraquinone also opens avenues for the development of dyes with specialized photophysical properties, including potential applications as lasing dyes. The evaluation of their fluorescence emission and excitation spectra is critical in assessing their suitability for such advanced applications.

The following table presents spectral data for a series of monoazo disperse dyes synthesized from the related precursor, 2-methoxy-5-nitroaniline, which illustrates the range of chromophores accessible from this structural framework.

| Dye Structure (from 2-Methoxy-5-nitroaniline) | Coupling Component | λmax (nm) in Ethanol |

|---|---|---|

| 2-methoxy-5-nitrophenyl azo-1-hydroxynaphthalene | 1-Hydroxynaphthalene | 510 |

| 2-methoxy-5-nitrophenyl azo-2-hydroxynaphthalene | 2-Hydroxynaphthalene | 490 |

| 2-methoxy-5-nitrophenyl azo-N-phenylnaphthylamine | N-Phenylnaphthylamine | 520 |

| 2-methoxy-5-nitrophenyl azo-1,3-diaminobenzene | 1,3-Diaminobenzene | 480 |

| 2-methoxy-5-nitrophenyl azo-1,3-dihydroxybenzene | 1,3-Dihydroxybenzene | 430 |

| 2-methoxy-5-nitrophenyl azo-3-aminophenol | 3-Aminophenol | 450 |

Emerging Research Directions and Future Perspectives for 2 Methoxy 5 Nitrobenzaldehyde

Integration with Flow Chemistry for Scalable and Safe Production

The synthesis of 2-Methoxy-5-nitrobenzaldehyde traditionally involves nitration reactions, which are often highly exothermic and can pose significant safety risks when conducted in conventional batch reactors. researchgate.net The adoption of flow chemistry offers a promising alternative for the scalable and safe production of this compound. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, provides several advantages over batch processing. researchgate.net

Key benefits of employing flow chemistry for the production of this compound include:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with highly exothermic processes like nitration. researchgate.net This allows for better control over reaction parameters and reduces the potential for thermal runaways.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to more consistent product quality and higher yields.